3-(4-Fluorophenyl)-6-(4-((4-methoxy-3-methylphenyl)sulfonyl)piperazin-1-yl)pyridazine
Description
This compound belongs to the pyridazine class of heterocyclic aromatic molecules, characterized by a six-membered ring containing two adjacent nitrogen atoms. Its structure features a 4-fluorophenyl group at the 3-position of the pyridazine core and a piperazine ring at the 6-position, which is further substituted with a (4-methoxy-3-methylphenyl)sulfonyl group. This sulfonyl-piperazine moiety is a critical pharmacophore in medicinal chemistry, often associated with enhanced bioavailability and receptor binding affinity due to its electron-withdrawing and steric effects .
The compound’s synthesis likely follows a multi-step protocol involving:
Nucleophilic substitution of 3,6-dichloropyridazine with a fluorophenyl group.
Piperazine coupling via reflux in ethanol or acetone under basic conditions (e.g., K₂CO₃).
Sulfonylation of the piperazine nitrogen using (4-methoxy-3-methylphenyl)sulfonyl chloride .
Characterization methods include ¹H/¹³C/¹⁹F NMR, mass spectrometry, and TLC for purity validation, as evidenced by analogous compounds in the literature .
Properties
IUPAC Name |
3-(4-fluorophenyl)-6-[4-(4-methoxy-3-methylphenyl)sulfonylpiperazin-1-yl]pyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23FN4O3S/c1-16-15-19(7-9-21(16)30-2)31(28,29)27-13-11-26(12-14-27)22-10-8-20(24-25-22)17-3-5-18(23)6-4-17/h3-10,15H,11-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYUWFSINEBJZOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N2CCN(CC2)C3=NN=C(C=C3)C4=CC=C(C=C4)F)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23FN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(4-Fluorophenyl)-6-(4-((4-methoxy-3-methylphenyl)sulfonyl)piperazin-1-yl)pyridazine is a novel pyridazine derivative with potential therapeutic applications. This article reviews its biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure
The chemical structure of the compound is characterized by:
- A pyridazine core.
- A piperazine moiety substituted with a sulfonyl group .
- A fluorophenyl group that may enhance lipophilicity and receptor affinity.
Research indicates that compounds with similar structures often exhibit interactions with various biological targets, including enzymes and receptors involved in neurotransmission and cell proliferation. The following mechanisms have been suggested for this compound:
- Monoamine Oxidase Inhibition :
- Receptor Modulation :
In Vitro Studies
In vitro studies have assessed the cytotoxic effects and enzyme inhibition properties of similar compounds. Key findings include:
| Compound | Target | IC50 (µM) | Selectivity | Remarks |
|---|---|---|---|---|
| T3 | MAO-B | 0.039 | High | Reversible inhibitor |
| T6 | MAO-B | 0.013 | Very High | Less toxic to fibroblasts than T3 |
| T3 | MAO-A | 1.57 | Moderate | Competitive inhibition |
These results suggest that the compound may exhibit favorable selectivity towards MAO-B, which is particularly relevant for neurodegenerative disease treatments .
Cytotoxicity Assessment
A cytotoxicity study using L929 fibroblast cells revealed:
- T3 caused significant cell death at higher concentrations (50 µM and above).
- T6 exhibited no cytotoxic effects at any tested dose, highlighting its potential as a safer therapeutic agent .
Case Studies
Several studies have explored the therapeutic potential of pyridazine derivatives similar to the compound :
- Neuroprotective Effects :
- Cancer Treatment :
Scientific Research Applications
In Vitro Studies
In vitro studies have demonstrated the compound's potential efficacy through various assays:
| Compound | Target | IC50 (µM) | Selectivity | Remarks |
|---|---|---|---|---|
| T3 | MAO-B | 0.039 | High | Reversible inhibitor |
| T6 | MAO-B | 0.013 | Very High | Less toxic to fibroblasts than T3 |
| T3 | MAO-A | 1.57 | Moderate | Competitive inhibition |
These results indicate that the compound may selectively inhibit MAO-B, making it a candidate for further development in neuroprotective therapies.
Cytotoxicity Assessment
Cytotoxicity studies using L929 fibroblast cells revealed:
- T3 caused significant cell death at concentrations above 50 µM.
- T6 exhibited no cytotoxic effects at any tested dose, highlighting its potential as a safer therapeutic agent.
Case Studies and Therapeutic Applications
Several studies have explored the therapeutic potential of similar pyridazine derivatives:
Neuroprotective Effects
Research has indicated that compounds with similar structures can protect neurons from oxidative stress and apoptosis, which is critical for developing treatments for conditions like Alzheimer's disease.
Cancer Treatment
Pyridazine derivatives have shown promise in inhibiting cancer cell proliferation. For instance:
- A study demonstrated that pyridazine compounds can induce apoptosis in various cancer cell lines by modulating key signaling pathways involved in cell survival and death.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound’s structural analogues differ primarily in substituents on the pyridazine core, piperazine ring, and sulfonyl group. Below is a comparative analysis based on synthesis, physicochemical properties, and biological activity:
Key Observations:
Substituent Effects on Bioactivity: The 4-fluorophenyl group in the target compound may enhance metabolic stability compared to chlorophenyl analogues (), as fluorine’s electronegativity reduces oxidative degradation .
Synthesis Challenges :
- Piperazine sulfonylation typically requires anhydrous conditions and stoichiometric base (e.g., K₂CO₃) to prevent di-substitution, as seen in and .
- The target compound’s methoxy and methyl groups on the sulfonyl aryl ring may complicate purification due to increased hydrophobicity, necessitating gradient elution in chromatography .
Physicochemical Properties: Melting points for analogous pyridazine-piperazine hybrids range from 132°C to 230°C, influenced by hydrogen bonding (e.g., ketones in pyridazinones) and crystallinity . The target compound’s molecular weight (≈450 g/mol) and cLogP (≈3.5, estimated) align with Lipinski’s criteria for drug-likeness, unlike bulkier derivatives in .
Biological Performance: Pyridazinones with 4-substituted piperazines (e.g., 4-chlorophenyl in ) show moderate cytotoxicity (IC₅₀ ≈ 10–50 μM) against gastric cancer cells, suggesting the target compound’s fluorophenyl variant may offer improved selectivity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
